2-Bromo-4-fluorobenzo[b]furan-3(2H)-one
Description
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a halogenated benzofuranone derivative characterized by a five-membered furanone ring fused to a benzene core. The compound features bromine and fluorine substituents at the 2- and 4-positions, respectively. These electron-withdrawing groups significantly influence its electronic properties, reactivity, and stability. Benzofuranones are pivotal in medicinal chemistry and materials science due to their structural similarity to bioactive natural products and tunable reactivity .
Properties
IUPAC Name |
2-bromo-4-fluoro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFO2/c9-8-7(11)6-4(10)2-1-3-5(6)12-8/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIAYVZCJFGJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)C(O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of benzofuran derivatives. For instance, a starting material such as 2-bromo-3-fluorobenzoic acid can be subjected to cyclization reactions to form the benzofuran ring . The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or gold. Reaction conditions may vary but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions can lead to the formation of various oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural analogs and their substituent effects:
| Compound Name | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| 2-Bromo-4-fluorobenzo[b]furan-3(2H)-one | 2-Br, 4-F | C₈H₄BrFO₂ | High polarity due to halogens; potential resistance to ring-opening |
| 2-Methoxybenzo[b]furan-3(2H)-one (144b) | 2-OCH₃ | C₉H₈O₃ | Electron-donating methoxy group stabilizes ring; resists photolytic fission |
| 2-Benzyl-2-methoxybenzo[b]furan-3(2H)-one (171b) | 2-OCH₃, 2-benzyl | C₁₇H₁₆O₃ | Bulky benzyl group restricts bond fission to O-C bond during photolysis |
| (Z)-2-(2-Bromobenzylidene)-6-hydroxybenzofuran-3(2H)-one | 2-Br, 6-OH | C₁₅H₉BrO₃ | Bromine enhances stability; hydroxy group increases solubility |
| 2-Bromo-2,3-dihydro-4-fluoro-1H-inden-1-one | 2-Br, 4-F (indenone core) | C₉H₆BrFO | Non-fused system; halogens impact steric and electronic properties |
Key Observations :
- Electron-withdrawing vs. donating groups : Bromine and fluorine in the target compound reduce electron density in the aromatic system compared to methoxy (OCH₃) or hydroxy (OH) substituents. This likely enhances stability under oxidative or photolytic conditions .
- Steric effects : Bulky groups (e.g., benzyl in 171b) restrict reactivity pathways, whereas smaller halogens (Br, F) allow diverse bond cleavages .
Reactivity and Photochemical Behavior
Photochemical studies of benzofuranones reveal substituent-dependent reactivity:
- Methoxy-substituted analogs (144b): Resist ring-opening due to electron donation from OCH₃, favoring α-methoxy-cis-chalcone formation (60% yield in non-aqueous conditions) .
- Benzyl-substituted analogs (171b) : Undergo selective O-C bond fission (69% yield of acetal 172) due to steric hindrance .
- Halogenated analogs : Bromine and fluorine likely promote heterolytic cleavage (ionic mechanisms) in polar solvents, as seen in benzylic acid rearrangements . The target compound may exhibit similar solvent-dependent behavior.
Contrasts :
- Methoxy groups stabilize intermediates via resonance, while halogens favor radical or ionic pathways .
- Bromine’s heavy atom effect may enhance intersystem crossing, altering photoproduct distributions compared to fluorine .
Physical and Functional Properties
While explicit data for the target compound is unavailable, trends from related systems suggest:
- Solubility: Halogenation increases lipophilicity, but polar solvents (e.g., methanol, acetone-water mixtures) improve solubility .
- Thermal stability: Bromine’s high atomic mass may elevate melting points compared to non-halogenated analogs (e.g., 144b).
- Bioactivity: Brominated benzofuranones (e.g., 620545-87-1 in ) are explored for antimicrobial and anticancer properties due to enhanced membrane permeability .
Biological Activity
2-Bromo-4-fluorobenzo[b]furan-3(2H)-one is a heterocyclic compound characterized by a fused benzofuran structure, which includes bromine and fluorine substituents. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique combination of halogen atoms and the carbonyl group at the 3-position of the benzo[b]furan moiety may enhance its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₄BrF₁O, indicating a relatively simple structure that allows for diverse interactions with biological targets. The presence of halogens can significantly influence the compound's pharmacological properties, making it a candidate for further research.
Preliminary studies suggest that this compound may interact specifically with muscarinic receptors, which are critical in various physiological processes, including neurotransmission and muscle contraction. This interaction could lead to potential therapeutic applications in treating conditions like Alzheimer's disease or other neurodegenerative disorders.
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound shows promise, there are concerns regarding its safety profile. Long-term exposure to high concentrations has been associated with respiratory issues, although specific acute toxicity data remains limited .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Halogenated benzofuran structure | Potential muscarinic receptor activity |
| 5-Fluorobenzo[b]furan-3(2H)-one | Lacks bromine | Different pharmacological properties |
| 2-Bromo-benzo[b]furan | No fluorine | Varies in reactivity profile |
The table highlights that the unique combination of bromine and fluorine in this compound may enhance its biological activity compared to other compounds.
Case Studies
- Pharmacological Studies : A study exploring the interaction of halogenated benzofurans with muscarinic receptors demonstrated that compounds like this compound exhibited promising binding affinities. This suggests potential applications in drug development targeting cholinergic systems.
- Synthesis and Derivatives : Research focused on synthesizing derivatives of this compound has shown that modifications can lead to enhanced biological activity. For instance, derivatives with additional functional groups have demonstrated increased potency against specific biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
